molecular formula C7H3BrN2O2 B1267159 4-Bromo-2-nitrobenzonitrile CAS No. 79603-03-5

4-Bromo-2-nitrobenzonitrile

Cat. No. B1267159
CAS RN: 79603-03-5
M. Wt: 227.01 g/mol
InChI Key: IOBYLOUUUJPZEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves specific substituent effects, where the position of the nitro and bromo groups on the benzonitrile ring significantly influences the molecular structure and reactivity. For example, the preparation of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halogen substitution reactions in producing halogenated benzonitriles under mild conditions (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzonitrile and similar compounds has been studied using various spectroscopic techniques. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provided insights into the harmonic and anharmonic vibrational frequencies, showcasing the impact of electron-withdrawing groups on the molecular geometry and vibrational properties (Sert et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-2-nitrobenzonitrile and related compounds reveal their reactivity patterns. For example, the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles to synthesize 2-aminobenzonitriles illustrate the compound's utility in constructing nitrogen-containing heterocycles under mild conditions (Chen et al., 2018).

Physical Properties Analysis

The physical properties of 4-Bromo-2-nitrobenzonitrile, including its melting point, solubility, and crystal structure, can be influenced by its halogen and nitro substituents. For instance, the bending properties of halobenzonitrile crystals, including those brominated, have been analyzed, showing differences in mechanical flexibility based on molecular interactions within the crystal lattice (Veluthaparambath et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for understanding the compound's behavior in organic synthesis. The changed reactivity of radical anions in ionic liquids demonstrates the influence of medium on the chemical behavior of nitrobenzonitrile derivatives, highlighting the role of solvent interactions in modifying reactivity (Ernst et al., 2013).

Scientific Research Applications

Preparation of Tyrian Purple (6,6′-Dibromoindigo)

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
  • Methods of Application: The synthesis is based on the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ. The first synthesis of 6,6′-Dibromoindigo, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .
  • Results or Outcomes: The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .

Antimicrobial Properties

  • Scientific Field: Microbiology
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its antimicrobial properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The 4B2MBN crystal was tested for its antimicrobial properties against Klebsiella pneumoniae, Escherichia coli, and Bacillus coagulans .

Preparation of Amidino Ureas with Antimalarial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of amidino ureas, which have been found to have antimalarial activity .
  • Methods of Application: The method involves reacting an R1, R2-benzoyl chloride (where R1 is a substituent nitro group and R2 is a substituent halogen atom) with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
  • Results or Outcomes: The benzonitrile products are useful as intermediates in the preparation of amidino ureas .

Optical Properties of 4B2MBN Crystal

  • Scientific Field: Material Science
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the preparation of a crystal (4B2MBN) that has been tested for its optical properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: UV-Vis analysis was used to look at the optical properties of a 4B2MBN crystal .

Preparation of Anticancer, Antifungal, and Antiviral Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The resulting drugs have been found to be effective in treating various diseases .

Preparation of Pesticides and Herbicides

  • Scientific Field: Agrochemical Industry
  • Application Summary: 4-Bromo-2-nitrobenzonitrile is also used in the agrochemical industry to produce pesticides and herbicides .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The resulting pesticides and herbicides have been found to be effective in controlling pests and weeds .

Safety And Hazards

When handling 4-Bromo-2-nitrobenzonitrile, it is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also recommended to avoid contact with skin and eyes .

Future Directions

4-Bromo-2-nitrobenzonitrile has various applications in scientific experiments. It is mainly used as a starting material for the synthesis of other chemicals like pharmaceuticals and agrochemicals. By altering the chemical structures of organic materials, their nonlinear optical properties can be tuned .

properties

IUPAC Name

4-bromo-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBYLOUUUJPZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303443
Record name 4-bromo-2-nitrobenzonitrile
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzonitrile

CAS RN

79603-03-5
Record name 4-Bromo-2-nitrobenzonitrile
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Record name 79603-03-5
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Record name 4-bromo-2-nitrobenzonitrile
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Record name 4-bromo-2-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Stir the mixture of 1,4-dibromo-2-nitro-benzene (3.56 mmol) and CuCN (3.74 mmol) in DMA (4 ml) at 100° C. for 5 hours. Cool to room temperature, dilute with EtOAc, filter through celite, wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum. Purify the residue by flash chromatography (4:1 hexanes/EtOAc) to give 4-bromo-2-nitro-benzonitrile.
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.74 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
… The synthesis of 4-bromo-2nitrobenzoic acid was accomplished by the hydrolysis of 4-bromo-2-nitrobenzonitrile and also by the oxidation of 4-bromo-2nitrotoluene. 5-Bromo-2-…
Number of citations: 18 pubs.acs.org
J Frejka, F Vymetal - Collection of Czechoslovak Chemical …, 1935 - cccc.uochb.cas.cz
… 4-Bromo-2-nitrobenzonitrile. - 50 gr de 4-bromo-2-nitraniline finement pulverisee sont delayes dans 50gr d'acide chlorhydrique (d = 1·17), puis ramenes a I litre avec de l'eau. A cette …
Number of citations: 2 cccc.uochb.cas.cz
GM Badger, DJ Clark, W Davies, KTH Farrer… - Journal of the …, 1957 - pubs.rsc.org
… encountered in preventing migration of the bromosubstituent,16 so o-nitroaniline was brominated to give 4-bromo-2-nitroaniline,ls which was converted into 4-bromo-2-nitrobenzonitrile (…
Number of citations: 22 pubs.rsc.org
V Ashokkumar, J Sivamani, P Kottalavijaya, A Siva - researchgate.net
… To a solution of 4-bromo-2-nitrobenzonitrile (5) (3g, 13.22 mmol) in ethanol (25 ml), hydrazine hydrate (85%, 2.6 ml) and highly reactive Raney nickel (0.98g, ~1.5 ml) were added. The …
Number of citations: 0 www.researchgate.net
L Zhang, L Chen, EM Beck, TA Chappie… - Journal of Medicinal …, 2017 - ACS Publications
… As shown in Scheme 4, pinacolborane 27 was prepared in one step from commercially available 4-bromo-2-nitrobenzonitrile (26). Suzuki coupling of 27 with tricyclic template 25 …
Number of citations: 23 pubs.acs.org
N Ullah - Medicinal Chemistry, 2014 - ingentaconnect.com
A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones has been synthesized. The described compounds are structurally related to adoprazine, a potential …
Number of citations: 12 www.ingentaconnect.com
W Kipandula, SA Young, SA MacNeill… - Molecular and biochemical …, 2018 - Elsevier
Diseases caused by the pathogenic kinetoplastids continue to incapacitate and kill hundreds of thousands of people annually throughout the tropics and sub-tropics. Unfortunately, in …
Number of citations: 9 www.sciencedirect.com
AOO Basalem - 2015 - search.proquest.com
Four new DTPA-bis (amide) based ligands conjugated with the arylpiperazinyl moiety were synthesized and subsequently transformed into their corresponding Gd (III) complexes 2, 3, 4 …
Number of citations: 0 search.proquest.com
W Kipandula - 2017 - research-repository.st-andrews.ac …
This study aimed to explore the utilization of C. fasciculata as a convenient model organism to study the cell biology and drug discovery vehicle of the pathogenic kinetoplastids. We …
JL Wolk, AA Frimer - Molecules, 2010 - mdpi.com
… An alternative preparation of 71 based on bromination of 4-bromo-2-nitrobenzonitrile (50) with calcium bromide [168] does not appear any more efficient, inasmuch as 50 can itself be …
Number of citations: 28 www.mdpi.com

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